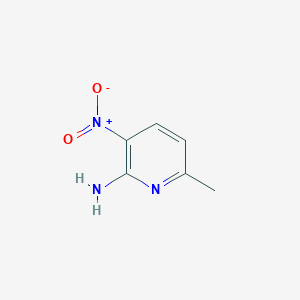![molecular formula C20H22N2O4 B186442 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione CAS No. 5601-73-0](/img/structure/B186442.png)
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione, also known as Mephenmetrazine, is a synthetic compound that belongs to the class of amphetamine derivatives. It is a stimulant drug that has been used in scientific research to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been shown to increase heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. In addition, it has been found to increase locomotor activity and enhance learning and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has several advantages for lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential to cause cardiovascular and other adverse effects.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its effects on the central nervous system and its potential for abuse and addiction. Further research is also needed to better understand its mechanism of action and its effects on other neurotransmitters and physiological systems. Finally, future studies should focus on developing safer and more effective derivatives of 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine for use in scientific research.
Métodos De Síntesis
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine can be synthesized by reacting 4-methoxyphenylacetone with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidine-2,5-dione to yield 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been used in scientific research to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its effects on the central nervous system, including its ability to increase dopamine and norepinephrine levels in the brain.
Propiedades
Número CAS |
5601-73-0 |
|---|---|
Nombre del producto |
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-7-3-14(4-8-16)11-12-21-18-13-19(23)22(20(18)24)15-5-9-17(26-2)10-6-15/h3-10,18,21H,11-13H2,1-2H3 |
Clave InChI |
UHKHGUNYCCEGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



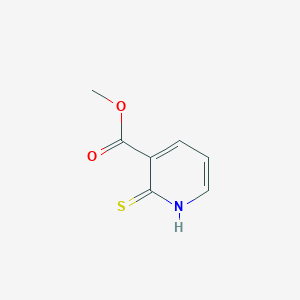
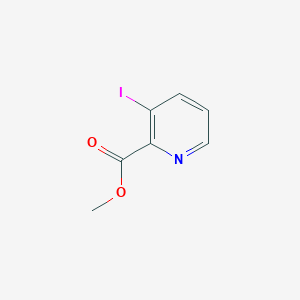
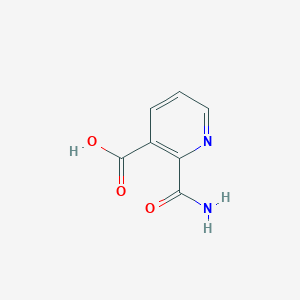


![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)


![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
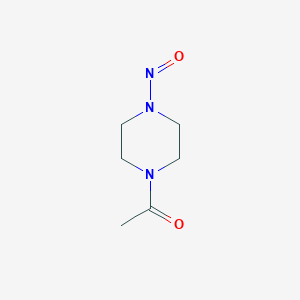
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)

